CID 162642296

Description

The compound identified as “CID 162642296” is a chemical entity with unique properties and applications. It is important in various fields of scientific research due to its distinct chemical structure and reactivity.

Properties

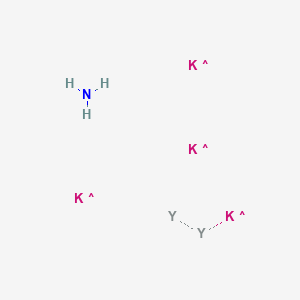

Molecular Formula |

H3K4NY2 |

|---|---|

Molecular Weight |

351.236 g/mol |

InChI |

InChI=1S/4K.H3N.2Y/h;;;;1H3;; |

InChI Key |

ZMECAOZELNKRPE-UHFFFAOYSA-N |

Canonical SMILES |

N.[K].[K].[K].[K].[Y].[Y] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 162642296” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

“CID 162642296” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

“CID 162642296” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biological studies, including enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 162642296” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying CID 162642296 that aligns with rigorous scientific investigation?

- Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question, ensuring specificity and measurability . For example:

- Population: Specific biological targets or pathways affected by this compound.

- Intervention: Dosage, administration methods, or molecular interactions.

- Comparison: Existing compounds or control groups.

- Outcome: Efficacy, toxicity, or mechanistic insights.

- Time: Duration of experimental observations.

Q. What methodologies are recommended for collecting primary data on this compound’s biochemical properties?

- Experimental design : Use in vitro assays (e.g., binding affinity tests, enzyme inhibition studies) combined with in silico simulations (molecular docking, QSAR modeling) to validate hypotheses .

- Data collection : Employ standardized protocols for reproducibility, such as triplicate measurements and negative/positive controls. Document instrument calibration and environmental conditions (e.g., pH, temperature) .

Q. How can I ensure my literature review on this compound addresses gaps in existing knowledge?

- Conduct a systematic review using databases like PubMed and SciFinder, filtering for peer-reviewed articles (2015–2025). Categorize findings by:

- Mechanistic studies

- Pharmacokinetic/pharmacodynamic data

- Unresolved contradictions (e.g., conflicting toxicity reports) .

Advanced Research Questions

Q. How should I design experiments to resolve contradictory data on this compound’s efficacy in different biological models?

- Controlled variables : Standardize cell lines, animal models, or assay conditions to isolate confounding factors. For example, discrepancies in IC50 values may arise from differences in cell viability protocols .

- Statistical validation : Apply sensitivity analysis or Bayesian hierarchical modeling to assess variability and identify outliers .

- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What advanced techniques are suitable for analyzing this compound’s interaction with non-canonical targets?

- Proteomics/transcriptomics : Use CRISPR-Cas9 screening or affinity purification mass spectrometry (AP-MS) to identify off-target interactions .

- Structural biology : Employ cryo-EM or X-ray crystallography to resolve binding conformations at atomic resolution. Compare with computational predictions (e.g., AlphaFold) .

- Dynamic modeling : Develop kinetic models to quantify ligand-receptor binding/unbinding rates under physiological conditions .

Q. How can I ensure methodological rigor when scaling this compound studies from preclinical to translational research?

- Validation pipeline :

In vitro → In vivo correlation: Establish dose-response equivalence across models.

Pharmacokinetic profiling: Assess bioavailability, half-life, and metabolite formation.

Toxicity thresholds: Use organ-on-a-chip systems or 3D tissue models to predict human adverse effects .

- Regulatory alignment : Follow OECD guidelines for Good Laboratory Practice (GLP) and FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate bias in meta-analyses of this compound’s therapeutic potential?

- Publication bias adjustment : Use funnel plots or Egger’s regression to detect missing studies .

- Heterogeneity analysis : Apply random-effects models or subgroup analysis (e.g., by disease stage or dosage regimen) .

- Data transparency : Share raw datasets and analysis code via repositories like Zenodo or GitHub .

Methodological Resources

- Data analysis : R or Python packages (e.g.,

lme4for mixed-effects models,scikit-learnfor machine learning) . - Ethical compliance : Consult institutional review boards (IRBs) for in vivo studies and adhere to ARRIVE guidelines for reporting .

- Reproducibility : Use electronic lab notebooks (e.g., LabArchives) and version control systems (e.g., Git) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.